1-benzyl-5,5-diethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5,5-diethylpyrrolidin-3-amine is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with benzyl and diethyl groups
Preparation Methods
The synthesis of 1-benzyl-5,5-diethylpyrrolidin-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the alkylation of pyrrolidine derivatives with benzyl halides and diethyl groups. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-benzyl-5,5-diethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-benzyl-5,5-diethylpyrrolidin-3-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-5,5-diethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
1-benzyl-5,5-diethylpyrrolidin-3-amine can be compared with other similar compounds, such as:
1-benzyl-3-pyrrolidinamine: Lacks the diethyl substitution, leading to different chemical and biological properties.
5,5-diethyl-3-pyrrolidinamine:
Properties
CAS No. |
2731014-17-6 |
---|---|
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.